2,4-difluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
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Overview
Description
2,4-difluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic compound that features a unique combination of fluorine, thiazole, pyridine, and sulfonamide groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Mechanism of Action
Target of Action
The primary target of this compound is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it a valuable target for therapeutic intervention .
Mode of Action
The compound interacts with its target, PI3K, through a hydrogen bond interaction . The electron-deficient aryl group in the compound results in a more acidic sulfonamide NH proton, which is capable of making a stronger charged interaction with Lys802 in PI3Kα .
Biochemical Pathways
The compound’s interaction with PI3K affects the PI3K/AKT/mTOR pathway , a critical cell signaling pathway involved in cell cycle progression, growth, and survival . By inhibiting PI3K, the compound can disrupt this pathway, potentially leading to decreased cell proliferation and survival.
Result of Action
The result of the compound’s action is the inhibition of PI3K, leading to a disruption in the PI3K/AKT/mTOR pathway . This disruption can lead to decreased cell proliferation and survival, making the compound potentially useful in the treatment of diseases characterized by overactive cell growth and proliferation, such as cancer.
Biochemical Analysis
Biochemical Properties
The compound 2,4-difluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is known to interact with various enzymes and proteins . It has been found to exhibit potent inhibitory activity against phosphoinositide 3-kinases (PI3Ks), a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Cellular Effects
This compound has profound effects on cellular processes. It influences cell function by modulating the activity of PI3Ks . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with PI3Ks, leading to their inhibition . This inhibition can result in changes in gene expression and cellular functions .
Temporal Effects in Laboratory Settings
It is known that the compound exhibits potent PI3K inhibitory activity .
Metabolic Pathways
Given its inhibitory activity against PI3Ks, it is likely to interact with enzymes and cofactors involved in these pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-difluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Thiazolo[5,4-b]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thiazolo[5,4-b]pyridine ring.
Introduction of the Fluorine Atoms: Fluorination reactions are carried out using suitable fluorinating agents to introduce the fluorine atoms at the desired positions on the benzene ring.
Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,4-difluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the fluorine or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
2,4-difluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-florophenyl sulfonamide
- 5-chlorothiophene-2-sulfonamide
Uniqueness
Compared to similar compounds, 2,4-difluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide exhibits unique properties due to the presence of both fluorine atoms and the thiazolo[5,4-b]pyridine core. These structural features contribute to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
2,4-difluoro-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F2N3O2S2/c1-11-4-5-12(18-23-15-3-2-8-22-19(15)27-18)9-16(11)24-28(25,26)17-7-6-13(20)10-14(17)21/h2-10,24H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPBPFBITDLCTJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F2N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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